molecular formula C17H17NO3 B267058 N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B267058
M. Wt: 283.32 g/mol
InChI Key: NMFHHONPMWWJPK-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is synthesized through a multistep process.

Scientific Research Applications

N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In agriculture, this compound has been shown to enhance plant growth and improve crop yield. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce oxidative stress and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide has several advantages for lab experiments, including its stability and low toxicity. However, this compound is relatively expensive and can be difficult to synthesize in large quantities.

Future Directions

There are several future directions for research on N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide. One area of interest is the development of this compound-based materials with unique properties. Another area of interest is the investigation of this compound's potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different biological systems.

Synthesis Methods

N-(2-hydroxyphenyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide is synthesized through a multistep process that involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with 2-methylpropene-1-ol in the presence of a base to form 2-methylpropenyl 2-chlorobenzoate. The final step involves the reaction of 2-methylpropenyl 2-chlorobenzoate with hydroxylamine to form this compound.

properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-3-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C17H17NO3/c1-12(2)11-21-14-7-5-6-13(10-14)17(20)18-15-8-3-4-9-16(15)19/h3-10,19H,1,11H2,2H3,(H,18,20)

InChI Key

NMFHHONPMWWJPK-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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